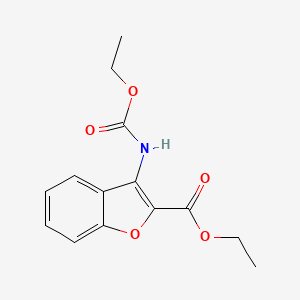
LRH-1 modulator-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LRH-1 modulator-1: is a potent modulator and agonist of liver receptor homolog-1 (LRH-1), a member of the nuclear receptor superfamily. LRH-1 is a ligand-regulated transcription factor that plays crucial roles in metabolism, development, and immunity. This compound induces the anti-inflammatory cytokine interleukin-10 and exhibits inhibition of the inflammatory cytokines interleukin-1 beta and tumor necrosis factor-alpha .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of LRH-1 modulator-1 involves rational design based on previously reported weakly binding leads. Optimization of key interactions deep in the ligand binding pocket and expansion of the framework into new areas enabled the development of new compounds able to activate LRH-1 much more potently . Specific synthetic routes and reaction conditions are detailed in various research articles and theses .
Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature. the general approach involves large-scale synthesis using optimized reaction conditions and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: LRH-1 modulator-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its binding affinity and potency.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired modification and the target functional groups.
Major Products: The major products formed from these reactions are modified versions of this compound with enhanced binding affinity and potency. These modifications are aimed at improving the compound’s therapeutic potential .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, LRH-1 modulator-1 is used as a tool to study the structure-activity relationships of nuclear receptor ligands. It helps in understanding the binding interactions and conformational changes induced by ligand binding .
Biology: In biology, this compound is used to investigate the role of LRH-1 in various physiological processes, including metabolism, development, and immunity. It is also used to study the regulation of gene expression by LRH-1 .
Medicine: In medicine, this compound has shown potential as a therapeutic agent for treating inflammatory diseases, metabolic disorders, and certain types of cancer. Its ability to induce anti-inflammatory cytokines and inhibit pro-inflammatory cytokines makes it a promising candidate for drug development .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs aimed at targeting LRH-1 for therapeutic purposes. It serves as a lead compound for developing new drugs with improved efficacy and safety profiles .
Mecanismo De Acción
Molecular Targets and Pathways: LRH-1 modulator-1 exerts its effects by binding to the ligand binding domain of LRH-1, inducing a conformational change that drives the recruitment of cofactors. This complex then translocates to the nucleus, where it binds to specific DNA-recognized binding sites, thereby affecting the expression of downstream genes .
Pathways Involved: The pathways involved include the regulation of cholesterol homeostasis, metabolism, proliferation, and intestinal inflammation. This compound enhances the transcriptional activity of LRH-1, leading to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes .
Comparación Con Compuestos Similares
- Synthetic modulators of LRH-1
- Synthetic modulators of SF-1
- Other nuclear receptor ligands targeting similar pathways
LRH-1 modulator-1 represents a significant advancement in the field of nuclear receptor modulation, with promising applications in research and medicine. Its unique properties and potent activity make it a valuable tool for studying and targeting LRH-1 in various diseases.
Propiedades
Fórmula molecular |
C28H36N2O2S |
|---|---|
Peso molecular |
464.7 g/mol |
Nombre IUPAC |
(3S,3aR,6aR)-5-hexyl-6-phenyl-6a-(1-phenylethenyl)-3-(sulfamoylamino)-2,3,3a,4-tetrahydro-1H-pentalene |
InChI |
InChI=1S/C28H36N2O2S/c1-3-4-5-8-17-24-20-25-26(30-33(29,31)32)18-19-28(25,21(2)22-13-9-6-10-14-22)27(24)23-15-11-7-12-16-23/h6-7,9-16,25-26,30H,2-5,8,17-20H2,1H3,(H2,29,31,32)/t25-,26-,28-/m0/s1 |
Clave InChI |
COQCBADNBTZWQG-NSVAZKTRSA-N |
SMILES isomérico |
CCCCCCC1=C([C@@]2(CC[C@@H]([C@@H]2C1)NS(=O)(=O)N)C(=C)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CCCCCCC1=C(C2(CCC(C2C1)NS(=O)(=O)N)C(=C)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[({2,2,2-Trichloro-1-[(3,4-dimethoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B11937746.png)
![(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide](/img/structure/B11937751.png)


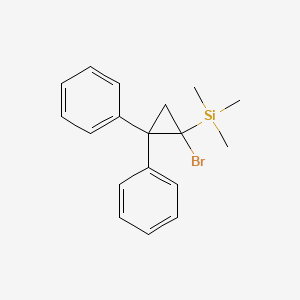
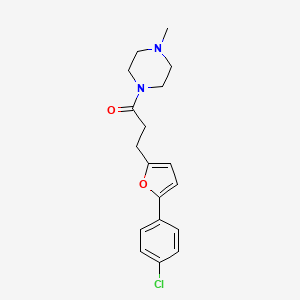
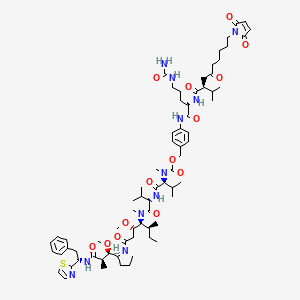

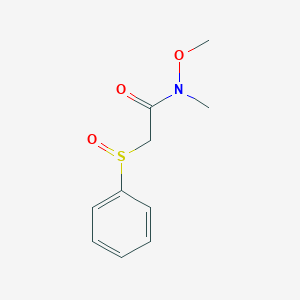

![(2S)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B11937836.png)

